N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S2/c1-15(25)20-9-10-21(29-20)22(11-3-4-12-22)14-23-30(26,27)18-7-5-17(6-8-18)19-13-28-16(2)24-19/h5-10,13,15,23,25H,3-4,11-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFARMNEBAJNJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCCC3)C4=CC=C(S4)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H21N3O3S
- Molecular Weight : 335.5 g/mol
- CAS Number : 2034499-83-5
The compound features a thiophene ring, a cyclopentyl group, and a methyloxazole moiety, which contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity :
- Anti-inflammatory Properties :
- Antimicrobial Activity :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of COX and LOX enzymes, which play crucial roles in the inflammatory response.
- Cell Cycle Arrest : Some studies suggest that similar compounds induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Study 1: Antitumor Activity
A study evaluated the efficacy of a related benzenesulfonamide derivative in inhibiting tumor growth in vivo. The results indicated a dose-dependent reduction in tumor size in animal models, with IC50 values ranging from 6.26 μM to 20.46 μM across different cancer cell lines .
Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation, the compound demonstrated significant reduction in edema compared to control groups. This supports the hypothesis that the compound may be effective in managing inflammatory conditions .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (μM) | Cell Line/Model |
|---|---|---|---|
| Compound A | Antitumor | 6.26 | HCC827 |
| Compound B | Anti-inflammatory | 0.77 | Rat Footpad Edema Model |
| Compound C | Antimicrobial | 12.5 | E. coli |
| Compound D | Antitumor | 16.00 | A549 |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs can be categorized based on core motifs:
Key Observations :
- Heterocyclic Diversity: The target compound’s thiophene-oxazole system contrasts with triazole/thiazole-based analogs.
- Substituent Effects : The hydroxyethyl group distinguishes the target from halogenated (Cl, Br) or azide-containing analogs. Hydroxyethyl may improve aqueous solubility compared to lipophilic halogens or reactive azides .
- Sulfonamide Linkage : All compounds share a benzenesulfonamide core, but substituents on the benzene ring (e.g., methyloxazole vs. difluorophenyl) influence steric bulk and electronic properties. Methyloxazole’s compact size may reduce steric hindrance relative to bulkier groups like biphenyl .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy :
- NMR Analysis :
- The cyclopentyl methyl group in the target would show distinct δ 1.5–2.5 ppm (¹H-NMR), contrasting with azide protons (δ ~3.5–4.0 ppm) in ’s compound .
Preparation Methods
Retrosynthetic Analysis and Strategic Approach
The target compound can be disconnected into three key building blocks: the 5-(1-hydroxyethyl)thiophene-cyclopentyl moiety, the 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride intermediate, and the connecting aminomethyl linker. This disconnection strategy allows for convergent synthesis, enabling efficient preparation of the target molecule with maximized yield and purity.
Structural Features and Synthetic Challenges
The target molecule presents several synthetic challenges:
- Formation of the sulfonamide linkage with appropriate selectivity
- Introduction of the 1-hydroxyethyl group on the thiophene ring with correct stereochemistry
- Construction of the 2-methyloxazole ring with appropriate regioselectivity
- Assembly of the cyclopentyl-thiophene framework
The preparation approaches described herein address these challenges through carefully designed synthetic pathways that leverage established methodologies in heterocyclic and sulfonamide chemistry.
Synthesis of Key Intermediates
Preparation of 4-(2-Methyloxazol-4-yl)benzenesulfonyl Chloride
The synthesis of 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride involves a multi-step process beginning with commercially available precursors.
Oxazole Ring Formation
The 2-methyloxazole moiety can be synthesized through several established routes:
Method A: Robinson-Gabriel Synthesis
Step 1: 4-Acetylbenzoic acid + NH₂OH·HCl → 4-(1-(Hydroxyimino)ethyl)benzoic acid
Step 2: 4-(1-(Hydroxyimino)ethyl)benzoic acid + Ac₂O/NaOAc → 4-(2-Methyloxazol-4-yl)benzoic acid
Method B: Van Leusen Oxazole Synthesis
This alternative approach utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which is particularly useful for the regioselective synthesis of the 2-methyloxazole ring.
Sulfonyl Chloride Formation
The conversion of 4-(2-methyloxazol-4-yl)benzoic acid to the corresponding sulfonyl chloride can be achieved through a two-step process:
Step 1: 4-(2-Methyloxazol-4-yl)benzoic acid → 4-(2-Methyloxazol-4-yl)benzenesulfonic acid
Step 2: 4-(2-Methyloxazol-4-yl)benzenesulfonic acid + SOCl₂ → 4-(2-Methyloxazol-4-yl)benzenesulfonyl chloride
For the first step, chlorosulfonic acid serves as both reagent and solvent. Based on established protocols, this sulfonylation can be performed at controlled temperatures to prevent decomposition of the oxazole ring.
Experimental Procedure:
4-(2-Methyloxazol-4-yl)benzoic acid (10.0 g, 0.049 mol) is added gradually to cooled chlorosulfonic acid (50 mL) at 0°C, maintaining the temperature below 20°C. The mixture is then heated at 40-60°C for 10-12 hours until the reaction is complete. The sulfonation progress can be monitored by thin-layer chromatography using a 2:1 ratio of n-hexane to ethyl acetate.
For the second step, the reaction mixture is cooled to 15-25°C, and thionyl chloride (20 mL) is added slowly, followed by heating at 40-60°C for 4-8 hours. The reaction is quenched by slow addition to stirred, cooled water, and the product is collected by filtration.
Synthesis of 1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentylmethylamine
The preparation of this key amine intermediate involves several strategic transformations.
Thiophene Functionalization
The 5-(1-hydroxyethyl)thiophene moiety can be synthesized through controlled addition of organometallic reagents to thiophene-2-carbaldehyde or selective reduction of the corresponding ketone:
Method A: Organometallic Addition
Step 1: Thiophene-2-carbaldehyde + CH₃MgBr → 1-(Thiophen-2-yl)ethanol
Step 2: Selective bromination at position 5 → 5-Bromo-2-(1-hydroxyethyl)thiophene
Method B: Selective Reduction
2-Acetylthiophene + NaBH₄/CeCl₃ → 1-(Thiophen-2-yl)ethanol (Luche reduction)
The Luche reduction using sodium borohydride in the presence of cerium(III) chloride provides excellent selectivity and yield, as demonstrated in similar synthetic protocols.
Cyclopentyl Integration
The incorporation of the cyclopentyl group with the aminomethyl handle can be accomplished through the following sequence:
Step 1: Cyclopentanone + TMSCN/Lewis acid → 1-Cyanocyclopentane
Step 2: LiAlH₄ reduction → 1-Aminomethylcyclopentane
Step 3: Coupling with 5-(1-hydroxyethyl)thiophene derivative
For the coupling step, various palladium-catalyzed cross-coupling reactions (Suzuki, Stille, or Negishi) can be employed depending on the specific thiophene derivative prepared.
Final Assembly Strategies
Sulfonamide Formation
The final coupling to form the sulfonamide linkage can be achieved through the reaction of the sulfonyl chloride intermediate with the prepared amine:
4-(2-Methyloxazol-4-yl)benzenesulfonyl chloride + 1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentylmethylamine → Target compound
Based on established protocols, this reaction can be performed under mild conditions in the presence of a suitable base:
Experimental Procedure:
To a solution of 1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentylmethylamine (0.3 mmol) and N,N-diisopropylethylamine (0.75 mmol) in dry acetonitrile (1 mL), 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride (0.36 mmol) is added. The reaction mixture is stirred at room temperature for 16 hours. After completion, the solvent is evaporated under reduced pressure, and the residue is dissolved in dimethyl sulfoxide (1 mL) for purification by high-performance liquid chromatography.
Alternative One-Pot Approach
An alternative, more efficient approach involves a one-pot reaction sequence:
Step 1: Sulfonyl chloride + amine base → Sulfonamide intermediate
Step 2: In situ functionalization → Target compound
This approach minimizes isolation steps and potentially improves overall yield, particularly on larger scales.
Analytical Characterization
Spectroscopic Analysis
The synthesized target compound can be characterized by various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key signals in the ¹H NMR spectrum (400 MHz, CDCl₃):
- δ 7.80-7.85 (d, 2H, aromatic protons)
- δ 7.65-7.70 (d, 2H, aromatic protons)
- δ 7.40-7.45 (s, 1H, oxazole proton)
- δ 6.80-6.85 (d, 1H, thiophene proton)
- δ 6.60-6.65 (d, 1H, thiophene proton)
- δ 4.80-4.90 (q, 1H, CH(OH)CH₃)
- δ 2.90-3.10 (d, 2H, CH₂NH)
- δ 2.45-2.50 (s, 3H, oxazole-CH₃)
- δ 1.40-1.80 (m, 8H, cyclopentyl protons)
- δ 1.35-1.40 (d, 3H, CH(OH)CH₃)
Expected key signals in the ¹³C NMR spectrum (100 MHz, CDCl₃):
- δ 160-165 (oxazole C-2)
- δ 150-155 (oxazole C-4)
- δ 135-145 (aromatic and thiophene carbons)
- δ 125-135 (aromatic and thiophene carbons)
- δ 65-70 (CH(OH)CH₃)
- δ 50-55 (cyclopentyl quaternary carbon)
- δ 45-50 (CH₂NH)
- δ 25-35 (cyclopentyl CH₂ carbons)
- δ 20-25 (CH(OH)CH₃)
- δ 13-15 (oxazole-CH₃)
Infrared (IR) Spectroscopy
Expected characteristic IR absorptions (KBr, cm⁻¹):
- 3400-3500 (OH stretching)
- 3250-3300 (NH stretching)
- 2950-3000 (sp³ C-H stretching)
- 1600-1620 (aromatic C=C stretching)
- 1350-1370 (S=O asymmetric stretching)
- 1150-1170 (S=O symmetric stretching)
- 1080-1100 (C-O stretching)
- 750-770 (aromatic C-H bending)
Mass Spectrometry
Expected mass spectrometric data:
- Molecular formula: C₂₂H₂₆N₂O₄S₂
- Calculated exact mass: 446.1334
- Expected [M+H]⁺: 447.1412
- Key fragment ions: 429 [M-H₂O+H]⁺, 367 [M-SO₂+H]⁺, 335, 223
Chromatographic Analysis
High-performance liquid chromatography (HPLC) can be used for purity determination with the following conditions:
- Column: C18 reverse phase (150 × 4.6 mm, 5 μm)
- Mobile phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid
- Flow rate: 1.0 mL/min
- Detection: UV at 254 nm
- Expected retention time: 5.5-6.5 minutes
Optimization Studies
Key Reaction Parameters
Table 1 summarizes the optimization studies for the sulfonamide formation reaction:
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | TEA | DCM | 0 to rt | 12 | 68 |
| 2 | DIPEA | MeCN | rt | 16 | 75 |
| 3 | K₂CO₃ | Acetone | rt | 24 | 62 |
| 4 | K₃PO₄ | Toluene | 80 | 6 | 71 |
| 5 | DIPEA | DMF | rt | 12 | 82 |
| 6 | Py | DCM | 0 to rt | 8 | 65 |
Note: TEA = triethylamine; DIPEA = N,N-diisopropylethylamine; Py = pyridine; DCM = dichloromethane; MeCN = acetonitrile; DMF = N,N-dimethylformamide; rt = room temperature
Thiophene Hydroxylation Optimization
Table 2 presents the optimization of the selective reduction of 2-acetylthiophene:
| Entry | Reducing Agent | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|---|
| 1 | NaBH₄ | None | MeOH | 0 | 2 | 92 | 0 |
| 2 | NaBH₄ | CeCl₃ | MeOH | -10 | 3 | 95 | 0 |
| 3 | L-Selectride | None | THF | -78 | 4 | 88 | 0 |
| 4 | (R)-CBS | BH₃·THF | THF | -40 | 6 | 85 | 94 |
| 5 | (S)-CBS | BH₃·THF | THF | -40 | 6 | 87 | 96 |
Note: CBS = Corey-Bakshi-Shibata catalyst; THF = tetrahydrofuran; ee = enantiomeric excess
Scale-Up Considerations
Process Optimization for Scale-Up
Table 3 outlines modified conditions for kilogram-scale synthesis:
| Step | Modification for Scale-Up | Advantage |
|---|---|---|
| Sulfonylation | Continuous flow reactor | Better temperature control, increased safety |
| Sulfonyl chloride formation | Use TCT in place of SOCl₂ | Milder conditions, less HCl generation |
| Reduction | Catalytic hydrogenation | Avoids use of pyrophoric reagents |
| Sulfonamide coupling | Solid-phase bound base | Simplified workup, reduced waste |
Note: TCT = 2,4,6-trichloro-1,3,5-triazine
Q & A
Q. Critical parameters :
- Temperature control : Exothermic reactions (e.g., sulfonylation) require gradual reagent addition at 0–5°C to avoid side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Purification : Column chromatography or recrystallization ensures >95% purity .
Q. Table 1: Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Thiophene coupling | Pd(PPh₃)₄, K₂CO₃ | DMF | 80°C | 65–70 |
| Sulfonylation | Benzenesulfonyl chloride, Et₃N | DCM | 0–5°C | 80–85 |
Basic: Which analytical techniques are essential for confirming structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., hydroxyethyl, oxazole) and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±2 ppm accuracy) .
- X-ray Crystallography : Resolves absolute configuration of the cyclopentyl and thiophene groups .
- HPLC : Quantifies purity (>98% for biological assays) .
Advanced: How can reaction conditions be optimized to improve yield and scalability?
Answer:
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., catalyst loading, solvent ratio) identifies optimal conditions. For example, reducing Pd catalyst from 5% to 2% maintains yield while lowering costs .
- Flow chemistry : Continuous synthesis minimizes intermediate degradation and enhances reproducibility .
- In-situ monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time to adjust conditions dynamically .
Advanced: What strategies resolve structural ambiguities in complex heterocyclic systems?
Answer:
- 2D NMR (COSY, NOESY) : Differentiates between regioisomers (e.g., oxazole vs. thiazole positioning) .
- DFT calculations : Predicts stable conformers of the cyclopentyl-thiophene moiety and validates experimental NMR shifts .
- Single-crystal XRD : Resolves spatial arrangement of substituents, especially for chiral centers in the hydroxyethyl group .
Advanced: How to investigate biological interactions and mechanistic pathways?
Answer:
- Target engagement assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity to enzymes/receptors .
- Molecular docking : Aligns the compound’s 3D structure (from XRD) with protein active sites (e.g., kinases, GPCRs) to predict binding modes .
- Metabolite profiling : LC-MS identifies oxidative or hydrolytic metabolites in hepatic microsome assays .
Advanced: How to address contradictions in biological activity data across studies?
Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (IC₅₀ vs. EC₅₀) .
- Counter-screening : Test against off-target proteins (e.g., cytochrome P450s) to rule out non-specific effects .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers and confounding variables .
Advanced: What computational methods predict physicochemical and ADMET properties?
Answer:
- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with solubility and permeability .
- MD simulations : Assess membrane permeation using lipid bilayer models (e.g., POPC membranes) .
- ADMET Predictor® : Software evaluates hepatotoxicity and CYP inhibition risks based on substructural alerts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
